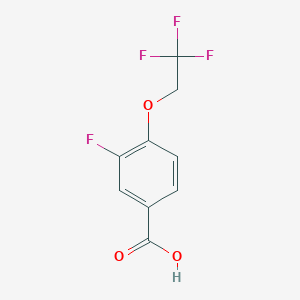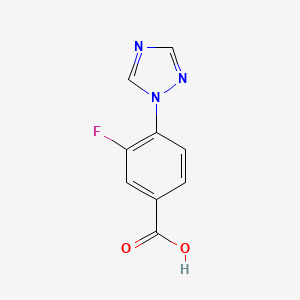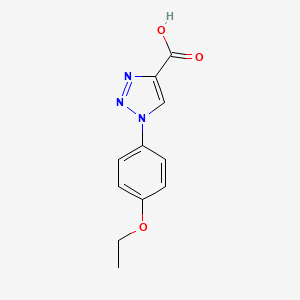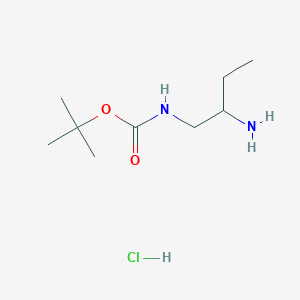
1-N-Boc-Butane-1,2-diamine hydrochloride
Vue d'ensemble
Description
1-N-Boc-Butane-1,2-diamine hydrochloride, also known as tert-butyl 2-aminobutylcarbamate hydrochloride, is a chemical compound with the molecular formula C9H21ClN2O2 . It has a molecular weight of 224.73 and is typically stored at temperatures between 2-8°C in an inert atmosphere . The compound is solid in its physical form .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active estersApplications De Recherche Scientifique
Synthesis and Derivative Formation
1-N-Boc-Butane-1,2-diamine hydrochloride is utilized in the synthesis of chiral 1,2-diamines. The process involves the substitution of imidazolidines and pyrimidines, with the chiral ligand (-)-sparteine promoting asymmetric deprotonation, leading to enantiomerically enriched 1,2-diamines upon hydrolysis (Ashweek et al., 2003). Additionally, it's used in the chemoselective N-Boc protection of the amine moiety in various compounds, offering an efficient method for selective mono-N-Boc protection of diamines and chemoselective protection of hydroxylamines (Jahani et al., 2011).
Polymer and Catalytic Applications
This compound plays a role in the synthesis of novel polymer-supported chiral 1,2-diamines. These polymers are used in asymmetric hydrogenation of aromatic ketones, exhibiting high levels of enantioselectivity and reusability in catalyst systems (Haraguchi et al., 2007). Furthermore, its derivatives show potential in the formation of highly hydrophilic fused aggregates (microsponges) from bolaamphiphiles, showcasing unique self-assembly into discrete nanoparticles and sponge-like structures (Watson, 2004).
Conformation and Stability Analysis
The bis(amino acid) derivatives of 1,4-diamino-2-butyne, a relative compound, are found to adopt a C2-symmetric turn conformation, promoting studies on molecular interactions and stability (Curran et al., 2005). Moreover, the study of strong hydrogen-bonded molecular interactions between atmospheric diamines and sulfuric acid offers insights into the reaction mechanisms and molecular stability relevant to environmental chemistry (Elm et al., 2016).
Propriétés
IUPAC Name |
tert-butyl N-(2-aminobutyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-5-7(10)6-11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRDYZWMTDDLDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662577 | |
| Record name | tert-Butyl (2-aminobutyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179360-83-8 | |
| Record name | tert-Butyl (2-aminobutyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride](/img/structure/B1437892.png)
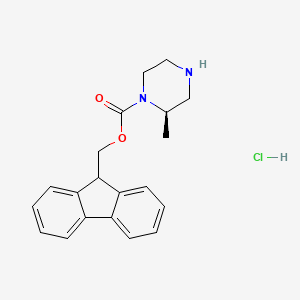
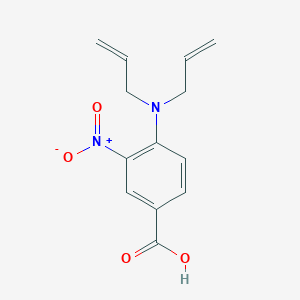
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1437899.png)
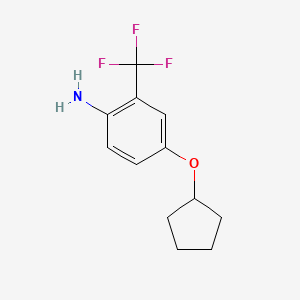
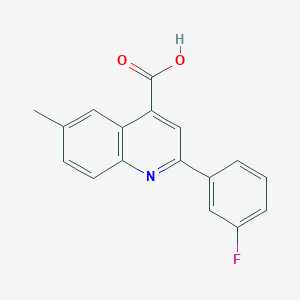
![2-[(3-fluorophenyl)amino]-N-methylacetamide](/img/structure/B1437903.png)
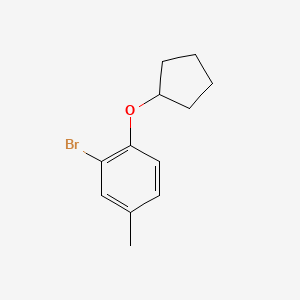
![3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine](/img/structure/B1437905.png)
![9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole](/img/structure/B1437906.png)
